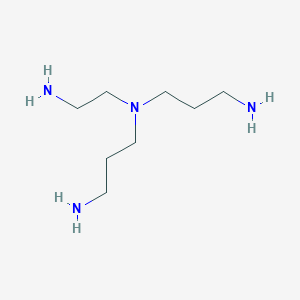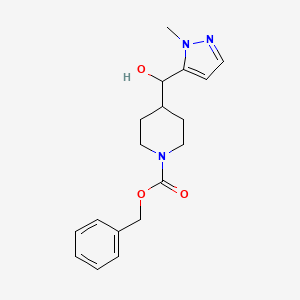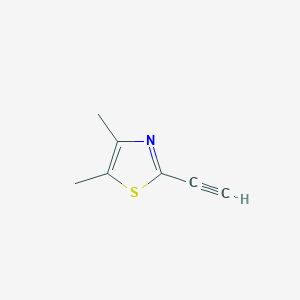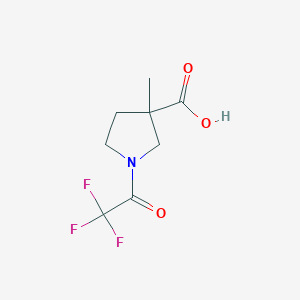
1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,5-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic steps but with optimized conditions for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Applications De Recherche Scientifique
1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloropyridin-4-yl)methanamine hydrochloride
- 4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
- 4-Chloropyridin-2-yl)methanamine
Uniqueness
1-(2,5-Dichloropyridin-4-yl)methanamine hydrochloride is unique due to the presence of two chlorine atoms on the pyridine ring, which significantly alters its chemical reactivity and biological activity compared to similar compounds. This makes it particularly useful in specific research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C6H7Cl3N2 |
|---|---|
Poids moléculaire |
213.5 g/mol |
Nom IUPAC |
(2,5-dichloropyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-3-10-6(8)1-4(5)2-9;/h1,3H,2,9H2;1H |
Clé InChI |
AFYVRJVEEDJTJS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)Cl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




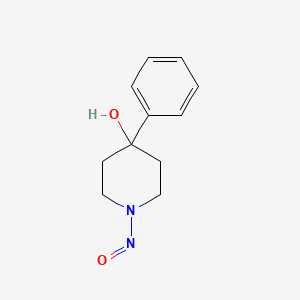


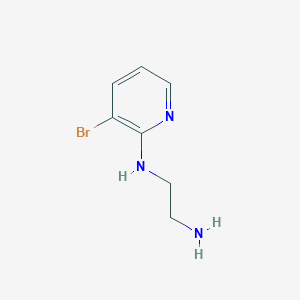
![2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride](/img/structure/B13500110.png)
